molecular formula C14H15ClN2O2 B5550020 ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No. B5550020
M. Wt: 278.73 g/mol
InChI Key: WIJWERWHPCJVKN-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is part of a class of compounds known for their heterocyclic structure, which includes indole and pyrido derivatives. These compounds often exhibit significant biological activities.

Synthesis Analysis

  • The synthesis of related compounds typically involves complex reactions such as cyclocondensations (Gupta et al., 2011).
  • Strategies for synthesizing indole derivatives from ethyl pyrrole-2-carboxylate have been developed, providing key intermediates for indole synthesis (Tani et al., 1996).

Molecular Structure Analysis

  • Molecular structures of similar compounds have been determined using techniques like X-ray diffraction, revealing orthorhombic crystalline forms and molecular geometries (Hu et al., 2018).

Chemical Reactions and Properties

  • Compounds in this class are known to undergo various chemical reactions, including annulations and cyclizations (Zhu et al., 2003).
  • They are used as intermediates in the synthesis of biologically active molecules.

Physical Properties Analysis

  • Physical properties like crystallization and molecular packing are influenced by factors such as hydrogen bonding and van der Waals interactions (Ramazani et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Ring System Synthesis : This compound is involved in the preparation of novel heterocyclic ring systems. For instance, Unangst (1983) described the synthesis of a new pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system, which is related to the chemical structure of the compound (Unangst, 1983).

  • Annulation Processes in Organic Chemistry : Zhu, Lan, and Kwon (2003) demonstrated the use of similar compounds in [4 + 2] annulation processes, showcasing the importance of these compounds in the formation of complex organic structures (Zhu, Lan, & Kwon, 2003).

  • Crystal Structure Analysis : The crystal structure of related compounds has been studied, providing insights into their molecular configuration and potential applications in synthesis (Acharya & Gowda, 1981).

Applications in Drug Synthesis and Antitumor Activities

  • Antitumor Activities : Hu et al. (2018) synthesized a compound similar to ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate and studied its antitumor activities, indicating potential applications in the development of anticancer drugs (Hu et al., 2018).

  • Chemical Synthesis Pathways for Drug Development : The compound's role in various chemical synthesis pathways highlights its importance in creating novel drugs and understanding complex chemical reactions relevant to pharmaceutical development.

  • Synthesis of Pyrrolocarbazoles : The synthesis of pyrrolocarbazoles, a class of compounds with potential pharmaceutical applications, involves compounds structurally similar to ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate, indicating its relevance in the synthesis of complex organic molecules with possible therapeutic uses (Fousteris et al., 2004).

properties

IUPAC Name

ethyl 8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-2-19-14(18)17-6-5-13-11(8-17)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJWERWHPCJVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

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